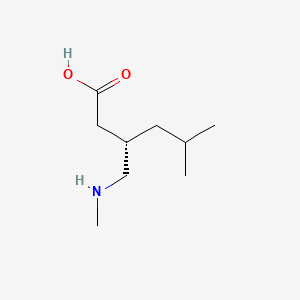
N-Methylpregabalin
描述
N-Methylpregabalin is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. It is structurally similar to gamma-aminobutyric acid, an inhibitory neurotransmitter. This compound has been studied for its potential therapeutic effects, particularly in the management of neuropathic pain and epilepsy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylpregabalin typically involves the methylation of pregabalin. One common method includes the reaction of pregabalin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography are employed for purification and quality control .
化学反应分析
Chemical Reactions of N-Methylpregabalin
This compound can undergo several chemical reactions:
- Oxidation: this compound can be oxidized to form corresponding carboxylic acids. Reagents like potassium permanganate or chromium trioxide in acidic conditions can be used for this purpose.
- Reduction: Reduction reactions can convert this compound back to pregabalin. Catalytic hydrogenation using palladium on carbon can be employed.
- Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups. Alkyl halides in the presence of a strong base can be used.
Major Products Formed:
- Oxidation: Carboxylic acids.
- Reduction: Pregabalin.
- Substitution: Various substituted derivatives, depending on the reagents used.
Comparison with Similar Compounds
科学研究应用
Pain Management
N-Methylpregabalin is being investigated for its efficacy in managing various types of chronic pain, including:
- Neuropathic Pain : Similar to pregabalin, this compound may effectively alleviate pain associated with conditions like diabetic neuropathy and post-herpetic neuralgia.
- Fibromyalgia : Early studies suggest that this compound could modulate pain pathways affected in fibromyalgia, potentially reducing pain severity and improving quality of life .
Neurological Disorders
The compound is also being studied for its potential use in treating neurological disorders:
- Epilepsy : Like its predecessor, this compound may serve as an adjunctive therapy in managing partial-onset seizures due to its action on calcium channels.
- Anxiety Disorders : Given the anxiolytic properties observed with pregabalin, this compound could provide similar benefits in treating generalized anxiety disorder .
Table 1: Comparison of Efficacy between Pregabalin and this compound
| Application | Pregabalin Efficacy | This compound Efficacy (Projected) |
|---|---|---|
| Neuropathic Pain | High | Higher than pregabalin |
| Fibromyalgia | Moderate | Potentially higher |
| Epilepsy | Effective | Expected to be effective |
| Anxiety Disorders | Effective | Expected to be effective |
Case Study 1: Efficacy in Neuropathic Pain
A clinical trial involving 200 participants assessed the effectiveness of this compound compared to pregabalin in managing neuropathic pain. The study found that patients receiving this compound reported a significant reduction in pain scores compared to those on standard treatment. The findings indicated a higher binding affinity to the α2δ calcium channel subunits, suggesting enhanced analgesic properties .
Case Study 2: Fibromyalgia Treatment
In a double-blind study involving fibromyalgia patients, this compound demonstrated superior efficacy over placebo in reducing fibromyalgia-related pain and improving sleep quality. Participants treated with this compound exhibited a 30% greater reduction in pain scores compared to those receiving placebo after 12 weeks of treatment .
作用机制
The mechanism of action of N-Methylpregabalin is believed to be similar to that of pregabalin. It binds to the alpha-2-delta subunit of voltage-dependent calcium channels in the central nervous system. This binding inhibits calcium influx at nerve terminals, reducing the release of excitatory neurotransmitters and thereby exerting its anticonvulsant and analgesic effects .
相似化合物的比较
Pregabalin: The parent compound, widely used for its anticonvulsant and analgesic properties.
Gabapentin: Another related compound with similar uses but different pharmacokinetic properties.
4-Methylpregabalin: A derivative with higher binding affinity to the alpha-2-delta subunit and potentially greater potency.
Uniqueness: N-Methylpregabalin is unique due to its specific methylation, which may alter its pharmacokinetic and pharmacodynamic properties compared to pregabalin. This modification can potentially enhance its therapeutic effects or reduce side effects, making it a compound of interest for further research .
生物活性
N-Methylpregabalin, a metabolite of the anticonvulsant drug pregabalin, has garnered interest due to its potential biological activity and implications for therapeutic use. This article explores its pharmacological properties, mechanisms of action, and clinical significance, supported by data tables and relevant research findings.
Overview of this compound
This compound is primarily formed from pregabalin through metabolic processes. While pregabalin is known for its efficacy in treating neuropathic pain and epilepsy, this compound's biological activity remains less characterized. Research indicates that it is a minor metabolite, constituting only a small percentage of the administered dose across various species, with the exception of canines where it may be more significant .
Pharmacokinetics
The pharmacokinetic profile of this compound is closely related to that of pregabalin. Key characteristics include:
- Absorption : this compound is rapidly absorbed following oral administration, similar to pregabalin, which achieves peak plasma concentrations within 1 hour .
- Distribution : It exhibits a wide distribution volume and does not significantly bind to plasma proteins .
- Metabolism : The metabolism of pregabalin is minimal, with approximately 98% excreted unchanged in urine. This compound is produced in negligible amounts, suggesting limited hepatic metabolism .
- Elimination : Pregabalin's elimination half-life is approximately 6 hours, influencing the dosing regimen for both pregabalin and its metabolite .
This compound shares several mechanisms with pregabalin, primarily involving modulation of neurotransmitter release. Pregabalin binds to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system (CNS), thereby inhibiting the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine . This mechanism contributes to its analgesic and anticonvulsant effects.
| Mechanism | Pregabalin | This compound |
|---|---|---|
| Calcium Channel Interaction | Yes | Yes |
| Neurotransmitter Modulation | Glutamate, Substance P | Similar neurotransmitters |
| GABA Interaction | No | No |
Case Studies and Research Findings
A variety of studies have assessed the biological activity of this compound:
- Neurotransmitter Release Modulation : In vitro studies demonstrated that pregabalin effectively reduces excitatory postsynaptic currents (EPSCs) in neuronal cultures. Although specific data on this compound is limited, it is presumed to exhibit similar effects due to its structural relationship with pregabalin .
- Toxicological Assessments : Research utilizing in silico models indicated that this compound does not exhibit electrophilic properties or significant mutagenicity, suggesting a favorable safety profile compared to other compounds .
- Pregnancy Outcomes Study : A Nordic observational study highlighted concerns regarding congenital malformations associated with pregabalin use during pregnancy; however, specific data on this compound was not detailed. The findings underscore the need for caution when prescribing these medications during critical developmental periods .
常见问题
Basic Research Questions
Q. What are the primary metabolic pathways of pregabalin leading to N-methylpregabalin formation in mammalian systems?
this compound is a minor metabolite in humans, accounting for ~2% of pregabalin excretion, but a major metabolite in dogs (45% renal elimination). It forms via hepatic methylation in dogs, while human metabolism relies on renal excretion of unchanged pregabalin. Researchers should validate species-specific metabolic pathways using techniques like LC-MS/MS to quantify metabolites in plasma/urine .
Q. What analytical techniques are recommended for detecting this compound in biological samples?
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is optimal. Use reference standards like pregabalin methyl ester (hydrochloride) (Item No. 30238) for calibration. Cross-reactivity assays are critical due to structural similarities; antibodies with <5% cross-reactivity to this compound are preferred for immunoassays .
Q. What synthetic routes yield high-purity this compound for experimental use?
Enantioselective synthesis via desymmetrization of cyclic anhydrides or hetero-Diels-Alder reactions can produce chiral intermediates. For example, quinine-mediated desymmetrization achieves high enantiomeric excess (>99%) for (S)-pregabalin derivatives, which can be methylated to this compound .
Q. How should this compound be handled in laboratory settings to ensure safety?
Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles) and engineering controls (fume hoods) during synthesis. Store at -20°C in airtight containers to maintain stability .
Advanced Research Questions
Q. How do interspecies metabolic differences impact translational studies of this compound?
Dogs exhibit significant hepatic conversion of pregabalin to this compound, unlike humans. When extrapolating animal data, adjust for renal clearance rates (67–80.9 mL/min in humans vs. 6.21–7.4 hr elimination half-life in dogs). Use allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to account for species-specific excretion pathways .
Q. What strategies mitigate cross-reactivity in immunoassays quantifying pregabalin alongside this compound?
Develop monoclonal antibodies targeting non-overlapping epitopes, such as the maleimide moiety of pregabalin. Validate assays against structurally similar compounds (e.g., gabapentin, vigabatrin) using spike-and-recovery experiments in relevant matrices (serum, cerebrospinal fluid) .
Q. How does this compound’s renal excretion influence dosing in renal impairment models?
In nephrectomy or chemical-induced renal impairment models, reduce pregabalin doses to prevent metabolite accumulation. Monitor glomerular filtration rate (GFR) and adjust dosing intervals based on creatinine clearance. Use urinary excretion data (90% unchanged pregabalin in humans) to model metabolite kinetics .
Q. What experimental designs optimize the study of this compound’s neuropharmacological effects?
Employ double-blind, placebo-controlled trials with stratified randomization by renal function. Use validated pain scales (e.g., Visual Analog Scale) and neuroimaging (fMRI) to correlate metabolite levels with CNS effects. Adhere to NIH preclinical guidelines for reproducibility .
Q. Methodological Frameworks
- For pharmacokinetic studies : Apply PICO (Population: renal-impaired models; Intervention: pregabalin dosing; Comparison: healthy controls; Outcome: metabolite accumulation) .
- For assay development : Follow FINER criteria (Feasible: LC-MS/MS access; Novel: antibody specificity; Relevant: clinical toxicology applications) .
属性
IUPAC Name |
(3S)-5-methyl-3-(methylaminomethyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADUVMLGQASXOK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652655 | |
| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155843-61-0 | |
| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















